

# ST-1006 Maleate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: ST-1006 Maleate

Cat. No.: B15139953

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## Introduction to ST-1006 Maleate

**ST-1006 Maleate** is a potent and selective partial agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin, including mast cells, basophils, eosinophils, and dendritic cells.[1] Due to its specific interaction with the H4 receptor, **ST-1006 Maleate** serves as a critical research tool for investigating the receptor's role in various physiological and pathophysiological processes, particularly in the realms of inflammation, immune modulation, and pruritus. This technical guide provides an in-depth overview of the research applications of **ST-1006 Maleate**, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

## Pharmacological Profile

**ST-1006 Maleate**'s primary mechanism of action is through its partial agonism at the histamine H4 receptor. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, histamine. This property makes it a valuable tool for dissecting the nuanced signaling of the H4 receptor.

## Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the pharmacological profile of **ST-1006 Maleate**.

Parameter	Value	Species/Cell Type	Assay Type	Reference
pKi	7.94	Human	Radioligand Binding Assay	[2]
pEC50	7.0	Human Monocytes	IL-12p70 Secretion Inhibition	[1]

Note: pKi represents the negative logarithm of the inhibitory constant ( $K_i$ ), indicating the binding affinity of the ligand for the receptor. A higher pKi value signifies a higher binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration ( $EC_{50}$ ), representing the potency of a compound in a functional assay.

## Research Applications in Inflammation and Immunology

The expression of the H4 receptor on key immune cells implicates it as a significant player in inflammatory and allergic responses. **ST-1006 Maleate** is instrumental in elucidating these roles.

### In Vitro Studies

- **Chemotaxis of Immune Cells:** ST-1006 has been shown to be a potent inducer of both basophil and eosinophil migration.[2] This effect highlights the H4 receptor's role in recruiting these granulocytes to sites of inflammation.
- **Modulation of Basophil Activation:** Research indicates that ST-1006 can suppress FcεRI-mediated activation of basophils. This is evidenced by a reduction in the expression of the degranulation markers CD63 and CD203c on the surface of FcεRI-activated basophils.[2] This suggests a potential negative feedback role for the H4 receptor in allergic reactions.

## Experimental Protocols

### In Vitro Basophil Chemotaxis Assay

This protocol is a representative method for assessing the chemotactic effect of **ST-1006 Maleate** on human basophils.

Objective: To determine the dose-dependent effect of **ST-1006 Maleate** on the migration of human basophils.

Materials:

- **ST-1006 Maleate**
- Purified human basophils
- Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (5 µm pores)
- Assay medium (e.g., RPMI 1640 with 0.5% BSA)
- Histamine (as a positive control)
- JNJ7777120 (H4R antagonist for specificity testing)

Procedure:

- Prepare a stock solution of **ST-1006 Maleate** in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium to achieve the desired final concentrations.
- Isolate human basophils from peripheral blood using standard techniques (e.g., density gradient centrifugation followed by negative selection).
- Resuspend the purified basophils in assay medium at a concentration of  $1 \times 10^6$  cells/mL.
- Add the different concentrations of **ST-1006 Maleate**, histamine, or assay medium alone (negative control) to the lower wells of the chemotaxis chamber.
- Place the polycarbonate membrane over the lower wells.

- Add the basophil suspension to the upper wells of the chamber.
- To test for specificity, pre-incubate a sample of basophils with the H4R antagonist JNJ7777120 before adding them to the upper well, with ST-1006 in the lower well.
- Incubate the chamber at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> for 1-2 hours.
- After incubation, remove the membrane, fix, and stain it.
- Count the number of migrated cells in several high-power fields using a microscope.
- Plot the number of migrated cells against the concentration of **ST-1006 Maleate** to generate a dose-response curve and calculate the EC<sub>50</sub> value.

## In Vitro Eosinophil Migration Assay

This protocol outlines a general procedure for evaluating the effect of **ST-1006 Maleate** on eosinophil migration.

Objective: To assess the ability of **ST-1006 Maleate** to induce the migration of eosinophils.

Materials:

- **ST-1006 Maleate**
- Purified human eosinophils
- Transwell inserts (5 µm pores)
- Assay medium (e.g., HBSS with 0.1% BSA)
- Eotaxin (as a positive control)

Procedure:

- Prepare serial dilutions of **ST-1006 Maleate** and eotaxin in the assay medium.
- Isolate eosinophils from human peripheral blood.

- Resuspend the purified eosinophils in assay medium at a concentration of  $2 \times 10^6$  cells/mL.
- Add the chemoattractant solutions (**ST-1006 Maleate**, eotaxin, or medium alone) to the lower chamber of the Transwell plate.
- Place the Transwell inserts into the wells.
- Add the eosinophil suspension to the upper chamber of the inserts.
- Incubate the plate at 37°C for 1.5-3 hours.
- Following incubation, remove the inserts and count the number of eosinophils that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
- Express the results as the number of migrated cells or as a percentage of the total number of cells added.

## Research Applications in Pruritus (Itch)

The H4 receptor is a key target in the study of pruritus, and **ST-1006 Maleate** has been instrumental in exploring its role in itch signaling.

### In Vivo Studies

In a well-established mouse model of contact dermatitis induced by croton oil, **ST-1006 Maleate** has demonstrated a significant anti-pruritic effect.[3] Subcutaneous administration of ST-1006 at a dose of 30 mg/kg was shown to significantly inhibit scratching behavior in mice.[2] Interestingly, at the doses tested (10-100 mg/kg), ST-1006 did not reduce the associated ear edema, suggesting a specific role in modulating the sensory perception of itch rather than the inflammatory response in this model.[3]

## Experimental Protocols

### In Vivo Croton Oil-Induced Pruritus Model in Mice

This protocol describes a standard method for inducing and assessing pruritus in mice and evaluating the anti-pruritic effects of **ST-1006 Maleate**.

Objective: To evaluate the anti-pruritic activity of **ST-1006 Maleate** in a mouse model of acute irritant dermatitis.

Animals: Male CD-1 mice are commonly used for this model.

Materials:

- **ST-1006 Maleate**
- Croton oil
- Acetone (vehicle for croton oil)
- Saline or other suitable vehicle for **ST-1006 Maleate**
- Video recording equipment

Procedure:

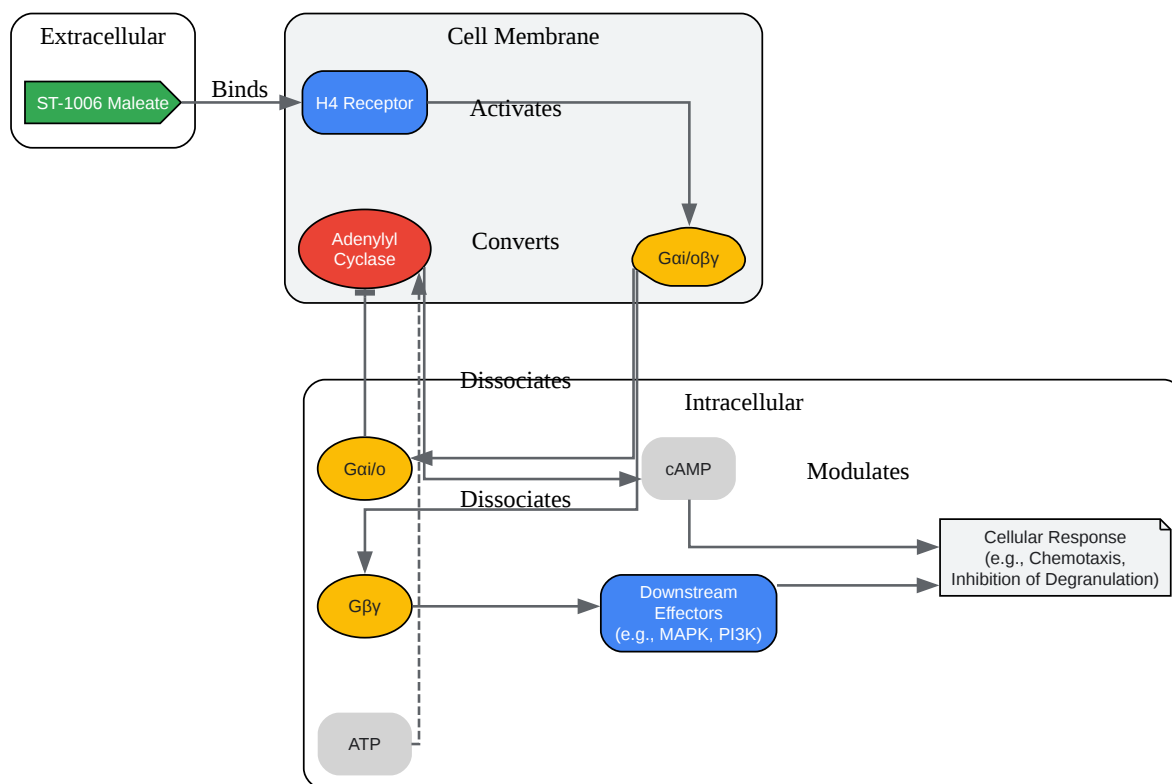
- Acclimatize the mice to the experimental environment for at least one hour before the start of the experiment.
- Administer **ST-1006 Maleate** (e.g., 30 mg/kg) or its vehicle subcutaneously 30 minutes before the application of croton oil.
- Induce dermatitis by applying a solution of croton oil in acetone (e.g., 5% v/v) to the rostral back of the mice.
- Immediately after the application of croton oil, place the mice individually into observation chambers.
- Record the behavior of the mice for a period of 30-60 minutes.
- Analyze the video recordings to quantify the number of scratching bouts directed towards the application site. A scratching bout is defined as one or more rapid movements of the hind paw towards the application site, ending with the paw being returned to the floor or licked.

- Compare the number of scratching bouts in the ST-1006-treated group to the vehicle-treated group to determine the anti-pruritic effect.

## Signaling Pathways and Experimental Workflows

### Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor primarily couples to the Gai/o family of G proteins. Upon activation by an agonist like **ST-1006 Maleate**, the G protein is activated, leading to the dissociation of the Gai/o and Gβγ subunits. The Gai/o subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels and kinases.

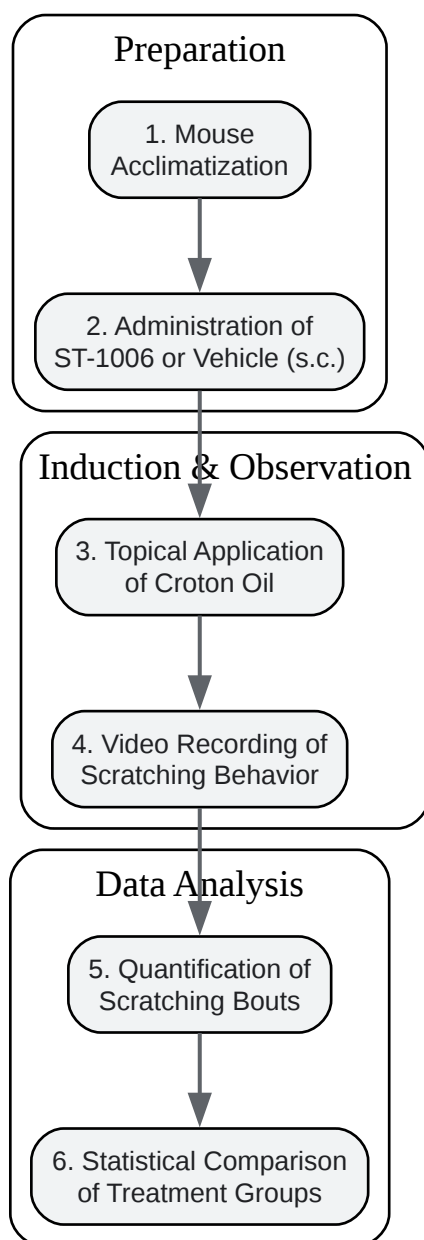


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Caption: Histamine H4 Receptor Signaling Pathway.

## Experimental Workflow for In Vivo Pruritus Model

The following diagram illustrates the key steps involved in the croton oil-induced pruritus model for evaluating the anti-pruritic effects of **ST-1006 Maleate**.



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Caption: In Vivo Pruritus Model Workflow.

## Conclusion

**ST-1006 Maleate** is an indispensable pharmacological tool for researchers investigating the multifaceted roles of the histamine H4 receptor. Its properties as a potent and selective partial agonist allow for the detailed exploration of H4R-mediated signaling in inflammation, immune

cell trafficking, and pruritus. The experimental protocols and data presented in this guide provide a solid foundation for the design and execution of studies aimed at further unraveling the therapeutic potential of targeting the histamine H4 receptor.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)